(1R,3S)-Ethyl 3-((R)-1-phenylethylamino)cyclopentanecarboxylate HCl
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Overview
Description
(1R,3S)-Ethyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Ethyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions, often involving the use of Grignard reagents or other organometallic compounds.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the cyclopentane ring.
Esterification: The carboxylic acid group on the cyclopentane ring is esterified using ethanol and an acid catalyst to form the ethyl ester.
Resolution of Stereoisomers: The final step involves the resolution of the stereoisomers to obtain the desired (1R,3S) configuration. This can be achieved through chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of (1R,3S)-Ethyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the resolution of stereoisomers can be optimized using advanced chiral separation technologies.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-Ethyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1R,3S)-Ethyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,3S)-Ethyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-Ethyl 3-((S)-1-phenylethylamino)cyclopentanecarboxylate HCl: A stereoisomer with different biological activity.
(1S,3R)-Ethyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl: Another stereoisomer with distinct properties.
(1R,3S)-Methyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl: A similar compound with a methyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of (1R,3S)-Ethyl 3-(®-1-phenylethylamino)cyclopentanecarboxylate HCl lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl (1R,3S)-3-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-9-10-15(11-14)17-12(2)13-7-5-4-6-8-13;/h4-8,12,14-15,17H,3,9-11H2,1-2H3;1H/t12-,14-,15+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJNYTKDNMOHJF-LJGQPXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)NC(C)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)N[C@H](C)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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